![molecular formula C6H11F2NO B1526380 [(2S)-4,4-二氟-1-甲基吡咯烷-2-基]甲醇 CAS No. 1408057-44-2](/img/structure/B1526380.png)
[(2S)-4,4-二氟-1-甲基吡咯烷-2-基]甲醇
描述
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
可再生能源
[(2S)-4,4-二氟-1-甲基吡咯烷-2-基]甲醇: 可以成为甲醇经济的关键参与者,特别是在燃料电池路线中。作为化石燃料的可再生替代品,它可以从可再生电力和生物质或 CO2 捕获中生产。 它在高温聚合物电解质燃料电池 (HT-PEMFC) 中通过甲醇蒸汽重整的使用为净零排放碳循环提供了一种可持续的能源系统 .
微生物电合成
该化合物在微生物电合成 (MES) 中具有潜在应用,它可以与 CO2 一起用作共底物以增强丁酸的生产。 在 MES 中,甲醇既作为电子给体又作为碳源,有助于生产丁酸等有价值的化合物,与乙酸相比,丁酸是一种更高价值的产物 .
生化生产
该化合物的衍生物在生化品的生产中起着至关重要的作用。它是各种化合物的先驱,包括合成染料、树脂、药物和香料。 它在化学反应中的多功能性使其成为生化工业中宝贵的资产 .
环境应用
在环境科学中,[(2S)-4,4-二氟-1-甲基吡咯烷-2-基]甲醇 可用于碳封存。 其合成的副产物生物炭已被研究用于热能和电力生产等应用,有助于环境可持续性 .
直接甲醇燃料电池
直接甲醇燃料电池 (DMFC) 是该化合物的有希望的应用。DMFC 可用于交通运输、便携式设备、固定式发电,甚至航空航天设备。 该化合物能够高效地转化为能量,使其适合这些应用 .
属性
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


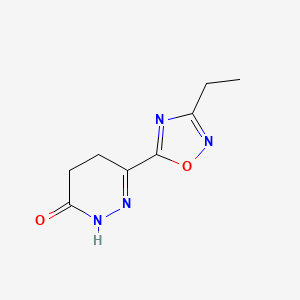
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
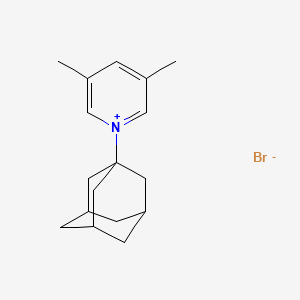
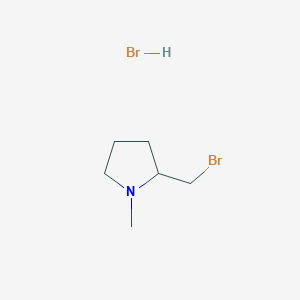
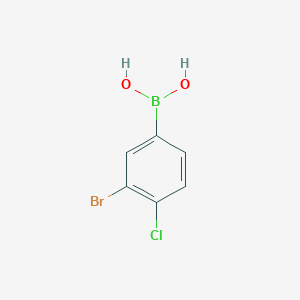

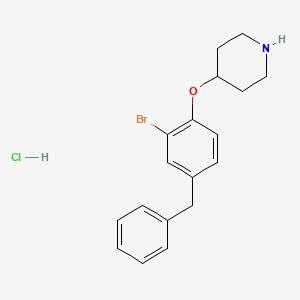

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B1526310.png)
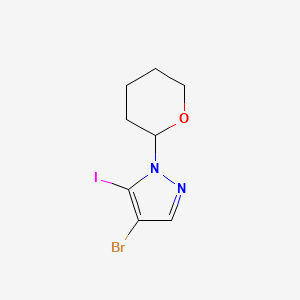

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)
